molecular formula C17H20BrNO4S B2983026 4-(bromomethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide CAS No. 1023483-81-9

4-(bromomethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide

Numéro de catalogue B2983026
Numéro CAS: 1023483-81-9
Poids moléculaire: 414.31
Clé InChI: QJXWHFXDPDYQIX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“4-(bromomethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide” is a complex organic compound. It contains a bromomethyl group attached to a benzenesulfonamide moiety, and a 2-(3,4-dimethoxyphenyl)ethyl group attached to the nitrogen of the sulfonamide . The 3,4-dimethoxyphenyl)ethyl group is a derivative of phenethylamine, where the 3rd and 4th positions of the phenyl ring are substituted with methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The bromomethyl group is a good leaving group, which suggests that it may undergo nucleophilic substitution reactions. The sulfonamide group is a polar functional group, which may form hydrogen bonds and contribute to the solubility of the compound in polar solvents .

Applications De Recherche Scientifique

Synthetic Chemistry and Biological Screening

In synthetic chemistry, derivatives similar to 4-(bromomethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide have been synthesized and evaluated for their biological activities. For instance, a study highlighted the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, demonstrating their moderate to good activities against Gram-negative and Gram-positive bacteria, as well as their enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).

Photodynamic Therapy

In the realm of photodynamic therapy (PDT), derivatives containing benzenesulfonamide have been investigated for their potential in cancer treatment. A notable study synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base, showing these compounds' high singlet oxygen quantum yield and good fluorescence properties. These features make them promising candidates for Type II photosensitizers in PDT for cancer treatment (Pişkin et al., 2020).

Catalytic Activity in Asymmetric Alkylation

Research has also explored the use of 4-(bromomethyl)benzenesulfonamides in catalysis. One study focused on the synthesis of cinchonidinium salts containing sulfonamide functionalities, demonstrating their highly enantioselective catalytic activity in asymmetric benzylation reactions. This highlights the potential of sulfonamide derivatives in synthesizing enantiomerically enriched products (Itsuno et al., 2014).

Inhibition of Carbonic Anhydrase

Another significant area of application is in the inhibition of carbonic anhydrase, where 4-(2-substituted hydrazinyl)benzenesulfonamides were synthesized and shown to potently inhibit cytosolic human carbonic anhydrase I and II isoenzymes. This research opens up potential therapeutic applications for disorders associated with dysregulated carbonic anhydrase activity (Gul et al., 2016).

Mécanisme D'action

The mechanism of action of “4-(bromomethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide” is not known. It’s important to note that the 2-(3,4-dimethoxyphenyl)ethyl group is structurally similar to certain phenethylamine derivatives, which are known to interact with various neurotransmitter systems .

Safety and Hazards

The safety and hazards associated with “4-(bromomethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide” are not well-documented in the literature. As with any chemical, appropriate safety precautions should be taken when handling it .

Orientations Futures

The potential applications and future directions for research on “4-(bromomethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide” are not well-documented in the literature. Given its structural similarity to phenethylamine derivatives, it may be of interest in the field of medicinal chemistry .

Propriétés

IUPAC Name

4-(bromomethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO4S/c1-22-16-8-5-13(11-17(16)23-2)9-10-19-24(20,21)15-6-3-14(12-18)4-7-15/h3-8,11,19H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXWHFXDPDYQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)CBr)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.